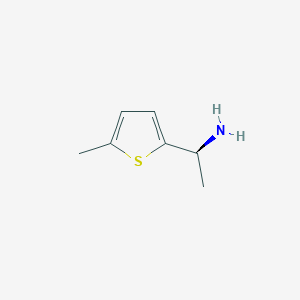

(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NS |

|---|---|

Molecular Weight |

141.24 g/mol |

IUPAC Name |

(1S)-1-(5-methylthiophen-2-yl)ethanamine |

InChI |

InChI=1S/C7H11NS/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3/t6-/m0/s1 |

InChI Key |

CODYMUAFGSPBNA-LURJTMIESA-N |

Isomeric SMILES |

CC1=CC=C(S1)[C@H](C)N |

Canonical SMILES |

CC1=CC=C(S1)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine molecular weight

An In-depth Technical Guide to (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine

Abstract

(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine is a chiral primary amine that serves as a crucial building block in medicinal chemistry and materials science. Its thiophene core is a prevalent scaffold in numerous pharmacologically active compounds, while the chiral ethylamine side chain provides a key stereocenter for enantioselective synthesis. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the molecule's fundamental physicochemical properties, a validated synthetic pathway via reductive amination, robust analytical methodologies for characterization and quality control, and critical safety protocols. The document emphasizes the causal reasoning behind experimental choices, ensuring a deep, practical understanding of the molecule's handling and application.

Physicochemical Properties & Structural Elucidation

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. These data inform everything from reaction stoichiometry and solvent selection to analytical method development and storage conditions.

Core Molecular Data

The essential identifiers and calculated properties of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine are summarized below. The molecular weight, derived from its chemical formula, is a cornerstone for all quantitative experimental work.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NS | PubChem[1] |

| Molecular Weight | 141.23 g/mol | Calculated |

| Monoisotopic Mass | 141.06122 Da | PubChem[1] |

| IUPAC Name | (1S)-1-(5-methylthiophen-2-yl)ethan-1-amine | |

| SMILES | CC1=CC=C(S1)C(C)N | PubChem[1] |

| InChIKey | CODYMUAFGSPBNA-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure

The molecule's structure consists of a thiophene ring substituted at the 2-position with a chiral 1-aminoethyl group and at the 5-position with a methyl group. The "(S)" designation defines the stereochemistry at the chiral carbon (C1 of the ethylamine moiety).

Caption: 2D structure of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine.

Synthesis and Manufacturing Pathway

The most direct and widely adopted method for synthesizing chiral amines like the target molecule is the reductive amination of a prochiral ketone precursor. This approach is favored for its high efficiency and the availability of well-established protocols for stereocontrol.

Synthetic Strategy: Reductive Amination

The synthesis begins with the commercially available ketone, 2-Acetyl-5-methylthiophene.[2][3] This precursor undergoes a reaction with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The critical step for establishing the (S)-stereochemistry involves the use of a chiral reducing agent or a chiral catalyst. A common laboratory-scale approach is diastereoselective reduction, followed by separation, although direct asymmetric reduction is preferred for industrial applications.

Caption: Workflow for synthesis via reductive amination.

Protocol: Reductive Amination of 2-Acetyl-5-methylthiophene

This protocol is a representative procedure adapted from established methodologies for reductive amination.[4]

Materials:

-

2-Acetyl-5-methylthiophene (1.0 eq)

-

Ammonium acetate (NH₄OAc) (15 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (5 eq)

-

Methanol (MeOH), absolute

-

Deionized water

-

5 M Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Acetyl-5-methylthiophene (1.0 eq) and ammonium acetate (15 eq).

-

Dissolution: Dissolve the solids in absolute methanol (approx. 60 mL per 1 mmol of ketone) using sonication if necessary.

-

Rationale: Methanol is an excellent solvent for the reactants and the imine intermediate. Ammonium acetate serves as the ammonia source.

-

-

Addition of Reducing Agent: Carefully add sodium cyanoborohydride (5 eq) to the mixture.

-

Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the ketone, preventing unwanted side reactions.

-

-

Reaction: Heat the mixture to reflux and stir for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching & pH Adjustment: After cooling to room temperature, carefully add deionized water (approx. 30 mL) to quench the reaction. Adjust the pH to 10-11 with a 5 M NaOH solution.

-

Rationale: The basic pH ensures the amine product is in its freebase form, making it extractable into an organic solvent.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or EtOAc (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous K₂CO₃. Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation).

-

Rationale: K₂CO₃ is used as the drying agent because it is basic and will not form a salt with the amine product.[4]

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the racemic amine.

-

Chiral Resolution: The (S)-enantiomer must be isolated from the racemic mixture. This is typically achieved via diastereomeric salt formation with a chiral acid (e.g., tartaric acid) or by preparative chiral HPLC.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is paramount. A multi-technique approach is required for a self-validating and trustworthy analysis.

Spectroscopic and Chromatographic Analysis

A standard suite of analytical techniques is employed to characterize the synthesized amine.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | Signals corresponding to methyl groups (thiophene and ethyl), aromatic thiophene protons, the methine proton, and the amine protons. |

| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for each of the 7 unique carbon atoms in the molecule. |

| LC-MS | Purity assessment & molecular weight confirmation | A primary peak in the chromatogram corresponding to the product's mass-to-charge ratio ([M+H]⁺).[5] |

| Chiral HPLC | Enantiomeric excess (e.e.) determination | Baseline separation of the (R) and (S) enantiomers, allowing for quantification of the desired (S)-isomer. |

| FT-IR | Functional group identification | Characteristic stretches for N-H (amine), C-H (aliphatic and aromatic), and C-S (thiophene) bonds. |

Protocol: Purity and Identity Verification by LC-MS/MS

This protocol outlines a general method for detecting and quantifying the target amine, adapted from modern analytical practices for amine detection.[5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL for a stock solution). Prepare a dilution series for analysis.

-

Chromatographic Separation:

-

Inject a small volume (e.g., 5 µL) of the sample onto a reverse-phase C18 column.

-

Use a gradient elution method with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Rationale: The C18 column provides good separation for moderately polar compounds. The formic acid aids in protonating the amine, improving peak shape and ionization efficiency for MS detection.

-

-

Mass Spectrometric Detection:

-

Operate the ESI source in positive ion mode.

-

Optimize the MS conditions to detect the protonated parent ion ([M+H]⁺) at m/z 142.1.

-

For MS/MS, select the parent ion (m/z 142.1) and perform collision-induced dissociation (CID) to generate characteristic fragment ions for Multiple Reaction Monitoring (MRM).

-

Rationale: ESI in positive mode is ideal for analyzing basic compounds like amines. MRM provides high selectivity and sensitivity, allowing for accurate quantification even at trace levels.[5]

-

-

Data Analysis: Integrate the peak area of the target compound in the chromatogram to determine its purity relative to any detected impurities.

Caption: General analytical workflow for LC-MS/MS characterization.

Applications and Significance

(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine is not an end product itself but a high-value intermediate. Its utility stems from the combination of two key structural features:

-

Thiophene Ring: A bioisostere of the benzene ring, the thiophene nucleus is found in numerous blockbuster drugs (e.g., Clopidogrel, Tiotropium). It often enhances metabolic stability or modulates receptor binding affinity.

-

Chiral Amine: The primary amine is a versatile functional handle for forming amides, sulfonamides, ureas, and other linkages. The (S)-stereocenter is critical for achieving enantioselectivity in drug-target interactions, which is a fundamental requirement in modern drug development.

Its primary application is as a key building block in the synthesis of complex molecular scaffolds for screening in drug discovery programs, particularly in areas such as neurology, oncology, and infectious diseases.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound must always be consulted, hazard information can be extrapolated from structurally similar aminothiophene derivatives.

5.1. GHS Hazard Information (Anticipated)

Based on analogous compounds, the following hazards are likely.[6]

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

5.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

5.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from oxidizing agents and strong acids.

-

For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.

References

-

1-(5-Methylthiophen-2-yl)propan-2-amine | C8H13NS | CID 16495113 - PubChem . National Center for Biotechnology Information. [Link]

-

1-(5-methylthiophen-2-yl)ethan-1-amine - PubChemLite . National Center for Biotechnology Information. [Link]

-

amine | C11H13NS2 | CID 914033 - PubChem . National Center for Biotechnology Information. [Link]

-

2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem . National Center for Biotechnology Information. [Link]

-

An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T . MDPI. [Link]

-

An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) . Royal Society of Chemistry. [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI . MDPI. [Link]

Sources

- 1. PubChemLite - 1-(5-methylthiophen-2-yl)ethan-1-amine (C7H11NS) [pubchemlite.lcsb.uni.lu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. 1-(5-Methylthiophen-2-yl)propan-2-amine | C8H13NS | CID 16495113 - PubChem [pubchem.ncbi.nlm.nih.gov]

role of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine in medicinal chemistry

An In-depth Technical Guide to the Role of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine in Medicinal Chemistry

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Chiral Amines and Privileged Scaffolds

In the landscape of modern drug discovery, the quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Within the vast chemical space available to medicinal chemists, certain structural motifs consistently emerge as cornerstones of successful therapeutic agents. Chiral amines represent one such class, with estimates suggesting that over 40% of commercial pharmaceuticals contain this crucial functionality.[1] The precise three-dimensional arrangement of substituents around a chiral amine center is often paramount for specific molecular recognition by biological targets, dictating the difference between a potent therapeutic and an inactive or even toxic compound.

This guide delves into the specific role and strategic application of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine , a chiral building block that marries the critical amine feature with a thiophene ring—a recognized "privileged pharmacophore" in medicinal chemistry.[2] We will explore its synthesis, its application as a bioisosteric replacement for phenyl rings, and its utility in constructing novel drug candidates, thereby providing researchers, scientists, and drug development professionals with a comprehensive understanding of its value in their discovery programs.

The Thiophene Moiety: More Than a Simple Phenyl Bioisostere

The thiophene ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[3] Its prevalence in FDA-approved drugs underscores its importance.[2] The rationale for incorporating a thiophene ring, and specifically the 5-methylthiophene variant, is multifaceted:

-

Bioisosterism: The thiophene ring is widely regarded as a bioisostere of the phenyl ring.[2][4][5][6][7] This substitution allows chemists to modulate a compound's properties while maintaining a similar size and shape, which can be crucial for receptor binding. The key distinction lies in the electronic properties; the sulfur atom's lone pairs contribute to the ring's electron-rich nature, altering its interaction with biological targets compared to a simple benzene ring.[2]

-

Improved Physicochemical Properties: Replacing a phenyl ring with a thiophene ring can lead to improvements in a compound's metabolic stability, binding affinity, and overall physicochemical profile.[2] The sulfur atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a target protein.

-

Synthetic Tractability: The thiophene ring offers synthetically accessible positions for modification, making it a versatile scaffold for building molecular libraries and performing structure-activity relationship (SAR) studies.[2]

The addition of a methyl group at the 5-position of the thiophene ring in (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine provides a further point of modulation, potentially occupying a hydrophobic pocket within a binding site or sterically influencing the molecule's preferred conformation.

Asymmetric Synthesis: Accessing the Enantiopure Amine

The biological activity of chiral molecules is often dependent on a single enantiomer. Consequently, the ability to synthesize enantiomerically pure amines is a critical challenge in drug discovery.[8][9] While various methods exist, including classical resolution and biocatalysis, the use of chiral auxiliaries remains a robust and widely adopted strategy.

A highly effective method for the asymmetric synthesis of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine involves the diastereoselective reduction of a sulfinyl ketimine, derived from the corresponding ketone and a chiral sulfinamide, such as (R)-tert-butanesulfinamide (Ellman's auxiliary).[10] This approach is favored for its operational simplicity and its tolerance of a wide range of functional groups commonly found in medicinal chemistry.[8]

Experimental Protocol: Asymmetric Synthesis

Objective: To synthesize (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine with high enantiomeric excess.

Step 1: Formation of the N-tert-Butanesulfinyl Imine

-

To a solution of 1-(5-methylthiophen-2-yl)ethan-1-one (1.0 eq) and (R)-(+)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M), add Ti(OEt)₄ (2.0 eq).

-

Heat the reaction mixture to 65°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired N-tert-butanesulfinyl imine.

Step 2: Diastereoselective Reduction

-

Dissolve the purified N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF (0.2 M) and cool the solution to -48°C in a dry ice/acetone bath.

-

Slowly add a solution of L-Selectride® (1.0 M in THF, 1.5 eq) dropwise, maintaining the internal temperature below -45°C.

-

Stir the reaction at -48°C for 3-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-tert-butanesulfinamide.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the crude N-tert-butanesulfinamide from the previous step in methanol (0.5 M).

-

Add a solution of HCl in 1,4-dioxane (4.0 M, 3.0 eq) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the desired amine.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine hydrochloride.

Visualization of the Synthetic Workflow

Caption: Asymmetric synthesis workflow for (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine.

Applications in Drug Design and Structure-Activity Relationships (SAR)

The true value of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine lies in its application as a versatile building block for constructing drug candidates and for elucidating SAR.

Key Structural Features and Their Roles in Molecular Recognition

The molecule offers several key features that can be systematically explored during a lead optimization campaign:

-

Chiral Primary Amine: This group is a potent hydrogen bond donor and can be protonated at physiological pH to form a salt bridge with an acidic residue (e.g., aspartate, glutamate) in a protein's active site. Its (S)-configuration ensures a precise directional vector for this interaction.

-

Ethyl Linker: The ethyl group provides a specific spatial separation between the amine and the aromatic ring, which is often critical for fitting into a binding pocket.

-

5-Methyl-Thiophene Ring: This aromatic system can engage in π-π stacking, hydrophobic, or cation-π interactions. The sulfur atom can act as a weak hydrogen bond acceptor, and the methyl group can probe for small hydrophobic pockets.

Caption: Potential molecular interactions of the core scaffold with a biological target.

Case Study: A Scaffold for Diverse Biological Targets

While a specific blockbuster drug containing this exact fragment may not be publicly disclosed, its structural motifs are present in compounds targeting a wide range of diseases. Thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and antitumor activities, among others.[3][11] The table below outlines hypothetical applications based on the known biological activities of related compounds.

| Potential Biological Target Class | Rationale for Using the Scaffold | Key Interactions |

| Kinase Inhibitors | The amine can interact with the hinge region of the kinase. The thiophene ring can occupy the ATP-binding pocket, mimicking the adenine ring. | Hydrogen bonding from the amine to the kinase hinge. Hydrophobic and π-stacking interactions from the thiophene ring. |

| GPCR Ligands | The protonated amine can form a crucial salt bridge with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs. | Ionic bond between the amine and an acidic residue. Aromatic interactions with hydrophobic pockets within the receptor. |

| Enzyme Inhibitors (e.g., Proteases) | The chiral amine can be positioned to interact with the catalytic machinery or specificity pockets of the enzyme. | Hydrogen bonding and electrostatic interactions. The thiophene ring can fit into substrate-binding pockets. |

| Antimicrobial Agents | Thiophene-containing compounds have shown a broad spectrum of antibacterial and antifungal activities.[11] The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. | Varies depending on the specific microbial target. Often involves a combination of hydrophobic and polar interactions. |

Conclusion and Future Outlook

(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine is a strategically valuable building block in medicinal chemistry. Its utility extends far beyond that of a simple chiral amine. The incorporation of the 5-methylthiophene ring provides a rich platform for bioisosteric replacement, enabling fine-tuning of electronic and physicochemical properties. This, combined with the stereochemically defined amine, allows for precise and directional interactions with biological targets, making it an indispensable tool for lead identification and optimization. As the demand for novel therapeutics with improved properties continues to grow, the judicious application of such well-designed, privileged fragments will remain a cornerstone of successful drug discovery campaigns.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.

- Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. (2024, February 29).

- Chiral Synthesis Services for Drug Discovery. (n.d.).

- Asymmetric Synthesis of Amines. (n.d.). Yale University.

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[1]annulene-scaffold. (n.d.). National Center for Biotechnology Information.

- Asymmetric Synthesis of Chiral Amines: A Technical Guide for Researchers. (n.d.). BenchChem.

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25).

- Bioisostere. (n.d.). Wikipedia.

- Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. (2025, November 4). MDPI.

- Bioisosterism in Medicinal Chemistry. (n.d.).

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharma and Bio Sciences.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).

Sources

- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalwjarr.com [journalwjarr.com]

- 4. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioisostere - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 11. ijpbs.com [ijpbs.com]

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine

Executive Summary

Chiral 1-heteroarylethylamines, such as (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine, are privileged pharmacophores frequently utilized as bioisosteres for chiral benzylamines in the development of CNS therapeutics and oncology drugs. Achieving high enantiomeric purity (>99% ee) at the benzylic/heteroarylic position is critical to mitigating off-target pharmacology and ensuring optimal target binding.

This application note details a robust, highly scalable, and self-validating protocol for the asymmetric synthesis of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine. The methodology leverages Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide) to direct the stereochemical outcome of a nucleophilic Grignard addition [1][3]. By utilizing a chelation-controlled transition state, this route bypasses the need for expensive transition-metal catalysts or specialized biocatalytic transaminases, offering predictable and easily monitored reaction checkpoints.

Strategic Rationale & Mechanistic Stereocontrol

The synthesis relies on a three-step sequence: condensation, diastereoselective addition, and acidic cleavage. As a Senior Application Scientist, it is crucial to understand the causality behind the choice of reagents and solvents, as these directly dictate the stereochemical outcome.

-

Auxiliary Selection : (R)-(+)-tert-butanesulfinamide is chosen because the (R)-configuration of the auxiliary, when subjected to Grignard addition under chelation control, reliably yields the (S)-configuration at the newly formed carbon center [1][2].

-

Solvent Causality (The Chelation Effect) : The Grignard addition must be performed in a non-coordinating solvent, strictly anhydrous dichloromethane (CH₂Cl₂). In the presence of Lewis basic solvents like THF, the solvent molecules compete for magnesium coordination, leading to an open transition state and a collapse in diastereoselectivity. In CH₂Cl₂, the magnesium ion coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen.

-

Transition State Logic : This bidentate coordination locks the intermediate into a rigid, 6-membered chair-like transition state. The bulky tert-butyl group occupies an equatorial position, effectively shielding the Si-face of the imine. Consequently, the methyl nucleophile (MeMgBr) exclusively attacks the exposed Re-face, yielding the

diastereomer [1].

Figure 2: Logical progression of stereocontrol via the 6-membered chelated transition state.

Quantitative Data & Optimization Metrics

The table below summarizes the critical influence of solvent and temperature on the Grignard addition step, validating the choice of CH₂Cl₂ at -48 °C for optimal yield and diastereomeric ratio (dr).

| Solvent | Temperature (°C) | Transition State Model | Yield (%) | Diastereomeric Ratio (dr) |

| CH₂Cl₂ | -48 °C | Chelated (6-membered) | 92% | > 98:2 |

| Toluene | -78 °C | Chelated (6-membered) | 81% | 95:5 |

| THF | -48 °C | Open (Non-chelated) | 76% | ~ 60:40 |

| CH₂Cl₂ | 0 °C | Chelated (Partial disruption) | 88% | 85:15 |

Table 1: Influence of reaction parameters on the diastereoselectivity of MeMgBr addition to the (R)-heteroaryl aldimine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the success criteria of the current checkpoint are fully met.

Figure 1: Step-by-step synthetic workflow for (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine.

Step 1: Condensation (Synthesis of the (R)-Aldimine)

-

Setup : To an oven-dried, argon-purged round-bottom flask, add 5-methylthiophene-2-carboxaldehyde (10.0 mmol, 1.0 eq) and (R)-(+)-tert-butanesulfinamide (10.5 mmol, 1.05 eq) in anhydrous CH₂Cl₂ (25 mL).

-

Activation : Add Titanium(IV) ethoxide (Ti(OEt)₄) (20.0 mmol, 2.0 eq) dropwise at room temperature. Rationale: Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl and a vital water scavenger to prevent hydrolytic reversal of the imine.

-

Reaction : Stir the mixture at room temperature for 12 hours.

-

Workup : Quench by pouring into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting white suspension (TiO₂ salts) through a pad of Celite. Wash the pad with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

Validation Checkpoint 1:

Method: ¹H NMR (CDCl₃) of the crude residue.

Success Criteria: Complete disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a sharp imine C-H singlet (~8.5 ppm).

Corrective Action: If >5% aldehyde remains, resubmit the crude mixture to 0.5 eq Ti(OEt)₄ in CH₂Cl₂ for 4 hours.

Step 2: Diastereoselective Grignard Addition

-

Setup : Dissolve the crude (R)-aldimine (approx. 10.0 mmol) in strictly anhydrous CH₂Cl₂ (40 mL) under argon.

-

Cooling : Cool the solution to -48 °C using a dry ice/acetonitrile bath. Rationale: -48 °C provides the optimal thermodynamic balance, slowing down background non-chelated reactions while maintaining sufficient nucleophilicity of the Grignard reagent.

-

Addition : Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 20.0 mmol, 2.0 eq) dropwise over 15 minutes.

-

Reaction : Stir at -48 °C for 4 hours, then allow to slowly warm to 0 °C over 2 hours.

-

Workup : Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with CH₂Cl₂ (3 × 20 mL). Dry over Na₂SO₄ and concentrate.

Validation Checkpoint 2:

Method: ¹H NMR (CDCl₃) of the crude product.

Success Criteria: Integration of the newly formed methyl doublet (~1.5 ppm). The dr should be >98:2.

Corrective Action: If dr is <95:5, purify the intermediate via flash column chromatography (Hexanes/EtOAc) or recrystallization to isolate the pure

diastereomer before proceeding.

Step 3: Acidic Deprotection

-

Setup : Dissolve the pure

-sulfinamide adduct (8.0 mmol) in Methanol (15 mL). -

Cleavage : Add 4M HCl in Dioxane (16.0 mmol, 2.0 eq) at 0 °C. Rationale: Methanol acts as a nucleophile to attack the protonated sulfinyl group, generating the volatile methyl tert-butanesulfinate byproduct and cleanly precipitating the amine hydrochloride.

-

Reaction : Stir at room temperature for 2 hours.

-

Isolation : Concentrate the mixture in vacuo to remove volatiles. Triturate the resulting solid with cold diethyl ether to remove the sulfinate byproduct. Filter to collect the pure (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine hydrochloride salt.

Validation Checkpoint 3:

Method: Chiral HPLC (e.g., Chiralcel OD-H column).

Success Criteria: A single peak corresponding to the (S)-enantiomer (ee > 99%).

Analytical Quality Control

Ensure the final isolated API building block meets the following expected analytical parameters before downstream utilization:

| Parameter | Analytical Method | Expected Result / Specification |

| Identity | ¹H NMR (D₂O, 400 MHz) | δ 6.85 (d, 1H), 6.65 (d, 1H), 4.60 (q, 1H), 2.40 (s, 3H), 1.65 (d, 3H) |

| Identity | HRMS (ESI-TOF) | [M+H]⁺ calculated for C₇H₁₂NS: 142.0690; Found: ± 5 ppm |

| Chiral Purity | Chiral HPLC | > 99.0% ee (S)-enantiomer |

| Chemical Purity | UPLC-UV (254 nm) | > 98.5% (Area Normalization) |

References

Application Note: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination (DARA) of Ketones

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and optimization strategies for the synthesis of enantioenriched primary amines.

Executive Summary

The direct conversion of prochiral ketones into chiral primary amines is a cornerstone transformation in pharmaceutical synthesis[1]. Historically, this required multi-step sequences involving chiral auxiliaries or the isolation of pre-formed imines. The development of Ruthenium(II)-catalyzed Direct Asymmetric Reductive Amination (DARA) has revolutionized this space, allowing for the highly atom-economical synthesis of primary amines using simple ammonia gas (NH₃) or ammonium salts (e.g., NH₄OAc, NH₄I) and hydrogen gas (H₂)[2].

This application note provides a comprehensive guide to executing Ru-catalyzed DARA, detailing the causality behind catalyst selection, the critical role of additives, and field-proven experimental protocols for diverse ketone substrates.

Mechanistic Principles & Catalyst Design

As a process scientist, the primary challenge in DARA is controlling chemoselectivity (preventing the direct hydrogenation of the ketone to a chiral alcohol) while maximizing enantioselectivity (ee). Ruthenium(II) complexes equipped with chiral bisphosphine ligands (such as (S,S)-f-binaphane or C3-TunePhos) are uniquely suited for this due to their kinetic preference for reducing the in situ-generated ketimine over the oxygenated carbonyl[3].

The Causality of Experimental Choices

-

The Iodide Effect: The addition of catalytic ammonium iodide (NH₄I) or the use of pre-formed iodide-coordinated Ru complexes (e.g., [Ru(I)H(CO)((S,S)-f-binaphane)(PPh₃)]) is not arbitrary. Iodide coordinates directly to the ruthenium center, modifying the steric and electronic environment of the Ru-hydride species. This locks the transition state into a highly stereodefined pocket, drastically increasing both yield and enantiomeric excess[3].

-

Nitrogen Source and Equilibrium: Ketimine formation is thermodynamically disfavored. High concentrations of ammonium acetate (NH₄OAc) or pressurized NH₃ gas are required to drive the condensation equilibrium forward[4]. NH₄OAc is particularly favored in bench-scale synthesis as it acts as both the nitrogen source and a mild acid catalyst for imine condensation.

-

Hydrogen Pressure: H₂ serves as the terminal reductant. The pressure must be carefully calibrated (typically 30–50 bar); insufficient pressure stalls the catalytic cycle, while excessive pressure can accelerate the background reduction of the ketone to the alcohol byproduct.

Catalytic Cycle & Reaction Pathway

The DARA process operates via a dynamic cascade: condensation of the ketone with the amine source, followed by coordination to the chiral Ru-hydride species, and subsequent asymmetric hydride transfer.

Figure 1: Catalytic cycle of Ru-catalyzed Direct Asymmetric Reductive Amination.

Experimental Protocols

The following self-validating protocols are adapted from authoritative methodologies for different substrate classes. Safety Note: All procedures involving high-pressure H₂ and NH₃ must be conducted in certified autoclaves behind blast shields.

Protocol A: DARA of Alkyl-Aryl Ketones using NH₃/H₂[3]

Optimized for simple aromatic ketones (e.g., acetophenone derivatives).

Reagents & Equipment:

-

Ketone substrate (1.0 mmol)

-

[Ru(PPh₃)₃H(CO)Cl] (2.0 mol%)

-

(S,S)-f-binaphane ligand (2.2 mol%)

-

NH₄I (10 mol%)

-

Anhydrous Tetrahydrofuran (THF) or Ethanol (2.0 mL)

-

Stainless steel autoclave

Step-by-Step Methodology:

-

Catalyst Pre-activation: In an argon-filled glovebox, charge a dry glass vial with [Ru(PPh₃)₃H(CO)Cl] (2.0 mol%), (S,S)-f-binaphane (2.2 mol%), and NH₄I (10 mol%). Add 1.0 mL of degassed THF. Stir at room temperature for 30 minutes to generate the active [Ru(I)H(CO)((S,S)-f-binaphane)(PPh₃)] complex.

-

Substrate Addition: Add the ketone substrate (1.0 mmol) dissolved in the remaining 1.0 mL of THF to the catalyst solution.

-

Pressurization: Transfer the open vial into the autoclave. Seal and remove from the glovebox. Purge the autoclave three times with H₂.

-

Reaction: Pressurize the vessel with NH₃ gas (approx. 5–7 bar), followed by H₂ gas to a total pressure of 50 bar.

-

Heating: Heat the autoclave to 65 °C and stir vigorously (1000 rpm) for 18–24 hours.

-

Workup: Cool the vessel to room temperature and carefully vent the gases in a fume hood. Acidify the mixture with 1M HCl, extract unreacted ketone with ethyl acetate, then basify the aqueous layer with 2M NaOH and extract with dichloromethane to isolate the pure primary amine.

Protocol B: DARA of Aryl-Trifluoromethyl Ketones using NH₄OAc/H₂[4]

Optimized for highly electrophilic, fluorinated substrates.

Step-by-Step Methodology:

-

Preparation: In a glovebox, charge a high-pressure reaction tube with the aryl-trifluoromethyl ketone (0.5 mmol), Ru/C3-TunePhos catalyst (1.0 mol%), and NH₄OAc (2.5 mmol, 5.0 equiv).

-

Solvent Addition: Add 2.0 mL of an anhydrous 2,2,2-trifluoroethanol (TFE)/Methanol mixture (1:1 v/v). Causality: TFE enhances hydrogen bonding, facilitating the difficult imine condensation of electron-deficient CF₃-ketones.

-

Reaction: Place the tube in an autoclave, purge with H₂, and pressurize to 30 bar H₂.

-

Incubation: Stir at 80 °C for 24 hours.

-

Analysis: Depressurize, concentrate under reduced pressure, and determine the yield and enantiomeric excess via ¹⁹F NMR (using shift reagents) or chiral HPLC[5].

Data Presentation: Substrate Scope & Expected Performance

The choice of catalytic system heavily dictates the success of the amination based on the steric and electronic properties of the ketone.

| Substrate Class | Optimal Catalyst System | Nitrogen Source | Typical Yield (%) | Enantiomeric Excess (ee %) |

| Alkyl-Aryl Ketones | Ru / (S,S)-f-binaphane / I⁻ | NH₃ gas (5 bar) | 85 – 99% | 80 – 95% |

| Diaryl Ketones | Ru / C3-TunePhos | NH₄OAc (5 eq) | 80 – 97% | 93 – >99% |

| Aryl-CF₃ Ketones | Ru / Chiral Bisphosphine | NH₄OAc (5 eq) | 51 – 92% | 80 – 97% |

| Aliphatic Ketones | Ru / (S,S)-f-binaphane / I⁻ | NH₄I | 60 – 99% | 50 – 74% |

| α-Alkoxy Ketones | Ru / Chiral Amino Acid Ligands | NH₄OAc | >85% | >90% |

Data aggregated from standardized literature protocols[1][3][4][6].

Troubleshooting & Process Optimization

To ensure the self-validating nature of these protocols, monitor the following critical failure points:

-

High Alcohol Byproduct Formation: If the ketone is being reduced to the alcohol instead of the amine, the imine condensation is too slow. Solution: Increase the concentration of the ammonium salt (up to 10 equivalents), switch to a more protic solvent mixture (e.g., adding TFE), or add a Lewis acid co-catalyst like Ti(Oi-Pr)₄[7] to accelerate condensation.

-

Low Enantiomeric Excess (ee): Often caused by background non-asymmetric reduction or catalyst degradation. Solution: Ensure absolute exclusion of oxygen and moisture during catalyst preparation. Verify the presence of the halide additive (NH₄I), which is strictly required for rigidifying the chiral pocket of the Ru-hydride transition state[3].

-

Incomplete Conversion: Usually a mass transfer issue. Solution: Ensure vigorous stirring (>1000 rpm) to overcome the gas-liquid phase barrier of H₂.

References

-

Gallardo-Donaire, J., Hermsen, M., Wysocki, J., Ernst, M., Rominger, F., Trapp, O., Hashmi, A. S. K., Schäfer, A., Comba, P., & Schaub, T. (2018). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society, 140(1), 355-361.[Link]

-

Wang, Y.-Z., Hu, L., Bai, S.-T., & Zhang, X. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters, 25(27), 5033-5037.[Link]

-

Hu, L., Zhang, Y., Zhang, Q.-W., Yin, Q., & Zhang, X. (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H₂. Angewandte Chemie International Edition, 59(13), 5371-5375.[Link]

-

Yamada, M., Murai, K., Yamaguchi, K., & Yamano, M. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development, 27(5), 972-981.[Link]

-

Oestreich, M., Klare, H. F. T., & Brösamlen, D. (2022). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of α-Keto Amides with Ammonium Salts. Angewandte Chemie International Edition, 61, e202202552.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Advanced Application Note: Rhodium-Catalyzed Synthesis of Chiral Primary Amines

Executive Summary & Mechanistic Rationale

The synthesis of chiral primary amines is a cornerstone of modern drug development, as these motifs are ubiquitous in active pharmaceutical ingredients (APIs) and natural products. While ruthenium and iridium catalysts are frequently employed in amine synthesis, rhodium (Rh) offers distinct mechanistic advantages. Rhodium complexes undergo highly facile oxidative addition of molecular hydrogen and exhibit a unique resistance to product inhibition—a common failure mode where the highly nucleophilic primary amine product permanently poisons the metal center[1].

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the three primary Rh-catalyzed pathways to chiral primary amines: Asymmetric Hydroamination , Asymmetric Reductive Amination (ARA) , and Asymmetric Hydrogenation .

Strategic Workflow & Substrate Selection

The selection of the catalytic methodology is dictated by the starting material. The logic flow below outlines the optimal Rh-catalyzed pathway for prochiral ketones, unactivated alkenes, and pre-formed imines.

Figure 1: Strategic workflow for Rh-catalyzed synthesis of chiral primary amines based on substrate.

Self-Validating Experimental Protocols

Protocol A: Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines

Hydroamination is a highly atom-economical method that adds an N–H bond across a carbon-carbon double bond. As demonstrated by Vanable et al., pairing a cationic Rh(I) source with a chiral BIPHEP-type ligand allows for the highly enantioselective synthesis of 1,2-diamines from allyl amines[2].

Mechanistic Causality: The use of a cationic rhodium precursor (e.g., [Rh(COD)₂]BF₄) is non-negotiable here. The positive charge increases the electrophilicity of the metal center, which is required to force the coordination of the relatively electron-poor alkene prior to migratory insertion[1].

Step-by-Step Methodology:

-

Catalyst Activation: In an argon-filled glovebox, charge an oven-dried 2-dram vial with [Rh(COD)₂]BF₄ (5.0 mol%) and (R)-BIPHEP (5.5 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration relative to the final substrate. Stir at room temperature for 15 minutes.

-

Self-Validation Checkpoint: The solution must transition from a pale orange suspension to a homogeneous deep red solution. This visual cue confirms the successful displacement of the cyclooctadiene (COD) ligands by the chiral phosphine. If the solution remains pale or a precipitate forms, the glovebox atmosphere is compromised (O₂/H₂O contamination), and the reaction will fail.

-

-

Substrate Addition: Add the allyl amine substrate (1.0 equiv) followed by the aryl amine nucleophile (1.2 equiv).

-

Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 70 °C for 24 hours.

-

Workup: Cool to room temperature, concentrate under reduced pressure, and purify the resulting chiral 1,2-diamine via basic alumina chromatography to prevent product degradation.

Protocol B: Rhodium-Catalyzed Asymmetric Reductive Amination (ARA)

Direct ARA avoids the isolation of unstable imine intermediates. Kadyrov and colleagues pioneered the use of Rh-catalysts with molecular hydrogen for this transformation, bypassing the need for stoichiometric, waste-heavy hydride donors[3].

Mechanistic Causality: This protocol utilizes ammonium acetate (NH₄OAc). NH₄OAc acts as a dual-purpose reagent: it provides the ammonia source for the primary amine and acts as a mild Brønsted acid buffer. This acidity accelerates the condensation of the ketone into the intermediate iminium ion without being acidic enough to protonate and deactivate the Rh-hydride catalytic species.

Step-by-Step Methodology:

-

Preparation: In a high-pressure stainless-steel autoclave, combine the prochiral ketone (1.0 equiv), [Rh(COD)Cl]₂ (1.0 mol%), and (R,R)-TangPhos (2.1 mol%) in anhydrous methanol.

-

Amine Source: Add NH₄OAc (5.0 equiv) to the mixture.

-

Pressurization: Seal the autoclave. Purge the headspace with N₂ gas three times, followed by H₂ gas three times. Finally, pressurize the vessel to 30 bar of H₂.

-

Reaction Execution: Heat the vessel to 50 °C and stir vigorously for 18 hours.

-

Self-Validation Checkpoint: Ensure the mechanical stirring rate strictly exceeds 1000 rpm. Rh-catalyzed hydrogenations of iminiums are heavily mass-transfer limited. If reaction monitoring (via GC-FID) shows a sudden plateau in conversion at ~50%, it is almost always indicative of H₂ gas-liquid starvation rather than catalyst death. Increasing the stir rate will immediately restart the reaction.

-

-

Workup: Safely vent the H₂ gas, filter the crude mixture through a short pad of Celite to remove Rh-black, and concentrate to yield the chiral primary amine.

Pathway C Note: Asymmetric Hydrogenation via Monodentate Ligands

For pre-formed α-dehydroamino esters, Rh-catalyzed asymmetric hydrogenation using monodentate spiro phosphoramidite ligands (e.g., SIPHOS) yields exceptional results[4]. The causality behind using a monodentate ligand lies in its dynamic flexibility; it adapts its bite angle during the oxidative addition of H₂, creating a highly restrictive, customized chiral pocket at the exact transition state, often yielding >99% ee[4].

Quantitative Performance Matrix

The following table summarizes the expected quantitative outcomes and optimal parameters for the three Rh-catalyzed methodologies discussed.

| Synthetic Strategy | Substrate Scope | Optimal Catalyst System | Reagents / Conditions | Typical Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Hydroamination | Allyl / Homoallyl Amines | [Rh(COD)₂]BF₄ / (R)-BIPHEP | Aryl Amines, Dioxane, 70 °C | 75 – 92 | 90 – 99 |

| Asymmetric Reductive Amination | Prochiral Alkyl Aryl Ketones | [Rh(COD)Cl]₂ / (R,R)-TangPhos | NH₄OAc, H₂ (30 bar), MeOH, 50 °C | 85 – 99 | 85 – 98 |

| Asymmetric Hydrogenation | α-Dehydroamino Esters / Imines | [Rh(COD)₂]BF₄ / (S)-SIPHOS | H₂ (10 bar), CH₂Cl₂, 25 °C | 90 – 99 | 95 – 99.9 |

References

1.[4] Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins Using Monodentate Spiro Phosphoramidite Ligands. The Journal of Organic Chemistry (ACS Publications). 4 2.[3] Achieving Enantioselectivity in Synthesizing APIs and Intermediates. PharmTech. 3 3.[2] Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines. Journal of the American Chemical Society (ACS Publications). 2 4.[1] Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes. Accounts of Chemical Research (eScholarship). 1

Sources

APPLICATION NOTE: Iridium-Catalyzed Enantioselective Imine Reduction

Scientific Context & Strategic Importance

The synthesis of chiral amines is a foundational pillar in the development of active pharmaceutical ingredients (APIs) and agrochemicals. While ruthenium and rhodium catalysts excel in ketone and olefin reductions, iridium (Ir) complexes have emerged as the premier choice for the direct asymmetric hydrogenation of imines. Iridium's unique ability to navigate the sterically demanding and electronically deactivated environment of carbon-nitrogen double bonds has enabled industrial-scale successes, most notably the synthesis of the herbicide (S)-metolachlor[1].

This application note provides a comprehensive guide to designing, executing, and optimizing Ir-catalyzed enantioselective imine reductions, bridging theoretical mechanistic insights with field-proven benchtop protocols.

Mechanistic Causality: The "Proton-First" Outer-Sphere Pathway

Understanding the catalytic cycle is critical for rational reaction optimization. Historically, imine reduction was presumed to follow an inner-sphere mechanism similar to olefin hydrogenation. However, recent theoretical and experimental studies on Ir-(PHOX) and Ir-MaxPHOX systems reveal that sterically hindered imines predominantly undergo an outer-sphere, proton-first mechanism [1][2][3].

-

Precatalyst Activation : The Ir(I) precursor undergoes oxidative addition with H₂ to form a highly active Ir(III) dihydride species[2].

-

Imine Activation (Protonation) : Rather than directly coordinating to the metal center, the imine interacts with a proton source (often a trace additive like acetic acid) to form a hydrogen-bonded adduct. This drastically increases the electrophilicity of the iminium carbon[1].

-

Stereoselective Hydride Transfer : The Ir(III)-H species transfers a hydride to the activated iminium carbon. The stereochemical outcome is strictly dictated by the chiral pocket of the ligand (e.g., the oxazoline substituent) and stabilizing non-covalent interactions[2][3].

Catalytic cycle of Ir-catalyzed imine reduction via an outer-sphere mechanism.

Catalyst Selection & Quantitative Performance

The choice of chiral ligand must be tailored to the steric and electronic properties of the substrate. Dialkyl imines, which possess two sterically similar alkyl groups, represent a significant challenge compared to bulky N-aryl imines[4].

Table 1: Quantitative Comparison of Ir-Catalyst Systems

| Catalyst / Ligand System | Optimal Substrate Class | Key Additive / Conditions | Typical Yield | Max Enantioselectivity (ee) | Ref |

| Ir-(R,S)-Xyliphos | Bulky N-Aryl Ketimines | Acetic Acid, NBu₄I, 80 bar H₂ | >95% | >79% (Industrial Scale) | [1] |

| Ir-MaxPHOX / PHOX | N-Alkyl & N-Methyl Imines | THF (Labile Ligand), 3 bar H₂ | >99% | Up to 94% | [3] |

| Ir-Spiro PAP | Dialkyl Imines | None, 50 bar H₂ | >90% | >90% | [4] |

| Ir-Tridentate Complex | N-Phosphinoylimines | None, Outer-Sphere | >95% | >95% (TON up to 10,000) |

Self-Validating Experimental Protocol

To ensure reproducibility and high enantiomeric excess, the following protocol integrates self-validating checkpoints. Iridium(I) complexes are highly sensitive to oxidation; therefore, rigorous exclusion of oxygen is mandatory.

Step-by-step self-validating workflow for the asymmetric hydrogenation of imines.

Step-by-Step Methodology

1. Preparation of the Catalyst Solution (Glovebox Operations)

-

Action : Inside an argon-filled glovebox, weigh the Ir(I) precatalyst (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., MaxPHOX) in a 1:2.1 molar ratio. Dissolve in anhydrous, strictly degassed dichloromethane (DCM) or tetrahydrofuran (THF).

-

Causality : A slight excess of ligand ensures complete complexation, preventing the formation of unligated, achiral Ir species that cause background racemic reduction.

-

Validation Checkpoint : Stir for 30 minutes. The solution should exhibit a distinct color shift (typically from deep red/orange to yellow), confirming the formation of the ligated Ir(I) complex.

2. Substrate and Additive Introduction

-

Action : Transfer the imine substrate (1.0 equiv) into a high-pressure hydrogenation vial. Add the catalyst solution (typically 1 mol% Ir). If utilizing a proton-first pathway, add 10 mol% of glacial acetic acid[1].

-

Causality : Acetic acid forms a hydrogen-bonded adduct with the imine, lowering the activation barrier for hydride attack at the iminium carbon[1].

3. Pressurization and Hydrogenation

-

Action : Seal the reactor and transfer it to the hydrogenation line. Purge the vessel with H₂ gas (3 cycles of pressurization to 10 bar followed by venting). Finally, pressurize to the target H₂ pressure (e.g., 3–50 bar depending on the catalyst) and stir at the designated temperature (often 0 °C to 25 °C)[3][4].

-

Causality : Purging removes residual inert gas, ensuring maximum H₂ solubility. Lower temperatures tighten the chiral pocket's transition state, often improving ee at the cost of reaction rate[3].

4. Reaction Monitoring and Quenching

-

Action : After 12-24 hours, carefully vent the H₂ gas. Take a 50 µL aliquot, evaporate the solvent, and analyze via crude ¹H NMR.

-

Validation Checkpoint : Confirm the disappearance of the characteristic imine proton signal (CH=N, typically δ 8.0–8.5 ppm) and the appearance of the amine methine proton (CH-NH, typically δ 3.5–4.5 ppm).

5. Chiral Analysis

-

Action : Purify the amine via short-path silica gel chromatography. Determine the enantiomeric excess using Chiral HPLC or GC. For volatile amines, derivatization into a trifluoroacetamide is recommended prior to analysis[3].

Troubleshooting & Optimization Logic

-

Issue: Incomplete Conversion / Stalled Reaction

-

Causality: The Ir catalyst may have deactivated into stable, inactive Ir-hydride dimers, or the imine is too sterically hindered.

-

Solution: Introduce an iodine additive (e.g., I₂ or NBu₄I). Halides can disrupt inactive Ir-dimers and facilitate the Ir(I)/Ir(III) oxidative addition cycle[1]. Alternatively, switch to a catalyst with a labile solvent ligand (like THF in the Ir-MaxPHOX system) to accelerate substrate binding[3].

-

-

Issue: Low Enantiomeric Excess (ee)

-

Causality: Background racemic reduction is outcompeting the enantioselective pathway, or the chiral pocket cannot differentiate the substrate's substituents (common in dialkyl imines)[4].

-

Solution: Lower the reaction temperature to 0 °C. If reducing dialkyl imines, transition from a standard PHOX ligand to a highly rigid spiro phosphine–amine–phosphine ligand, which provides a deeper, more discriminatory chiral pocket[4].

-

References

1.[2] On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study - Organometallics (ACS Publications) - 2 2.[1] A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process - PMC - 1 3.[4] Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines - CCS Chemistry - 4 4. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - RSC Publishing - 5.[3] Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst - Journal of the American Chemical Society - 3

Sources

Application Note and Protocol for the Synthesis of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine, a valuable chiral building block in pharmaceutical and agrochemical research. The protocol detailed herein leverages the high selectivity and environmentally benign nature of biocatalysis, specifically employing an ω-transaminase for the asymmetric amination of a prochiral ketone.[1][2][3] This application note is designed to offer not only a step-by-step procedure but also a deeper understanding of the underlying principles, critical parameters, and expected outcomes, thereby ensuring scientific integrity and reproducibility.

Introduction: The Significance of Chiral Thiophene Amines

Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, with a significant percentage of small-molecule pharmaceuticals containing at least one stereogenic amine center.[1] The specific stereochemistry of these amines is often paramount to their therapeutic efficacy and safety profile. The thiophene moiety, a sulfur-containing heterocycle, is also a privileged scaffold in medicinal chemistry, known for its ability to modulate pharmacokinetic and pharmacodynamic properties. Consequently, the synthesis of enantiomerically pure thiophene-containing chiral amines, such as (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine, is of considerable interest to the drug discovery and development community.

Traditional chemical methods for synthesizing such compounds often rely on metal catalysts and harsh reaction conditions, which can present environmental and economic challenges.[3] In contrast, biocatalysis has emerged as a powerful and sustainable alternative, offering exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[1][3] Among the various biocatalytic approaches, the use of ω-transaminases (ω-TAs) for the asymmetric synthesis of chiral amines from prochiral ketones has gained significant traction.[4][5][6] These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, generating the desired chiral amine with high enantiomeric excess.[3][4][6]

Synthetic Strategy: Biocatalytic Asymmetric Reductive Amination

The chosen synthetic route for (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine is a one-pot, asymmetric reductive amination of the corresponding prochiral ketone, 2-acetyl-5-methylthiophene, utilizing an (S)-selective ω-transaminase. This strategy is highly atom-economical and avoids the need for chiral auxiliaries or resolutions.

The overall transformation is depicted below:

Caption: General workflow for the biocatalytic synthesis.

The reaction mechanism involves the pyridoxal-5'-phosphate (PLP) cofactor, which is first aminated by the amine donor to form pyridoxamine-5'-phosphate (PMP). The PMP then transfers the amino group to the ketone substrate, regenerating the PLP and producing the chiral amine product. The equilibrium of this reaction can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct.[4]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Acetyl-5-methylthiophene | ≥98% | Commercially Available | Also known as 1-(5-methylthiophen-2-yl)ethanone.[7][8][9][10] |

| (S)-selective ω-Transaminase | Screening Kit/Lyophilized Powder | Commercially Available | Several vendors offer kits with a panel of enzymes. |

| Isopropylamine | ≥99% | Commercially Available | Amine donor. |

| Pyridoxal-5'-phosphate (PLP) | ≥98% | Commercially Available | Essential cofactor. |

| Potassium Phosphate Buffer | pH 7.5 | Prepare in-house | |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercially Available | Co-solvent to improve substrate solubility. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying. |

| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | For product isolation. |

| Sodium Hydroxide (NaOH) | 1 M solution | Commercially Available | For pH adjustment. |

Equipment

-

Thermostatted shaker incubator

-

pH meter

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Analytical balance

-

HPLC or GC with a chiral column for enantiomeric excess determination

Detailed Synthesis Protocol

Caption: Step-by-step experimental workflow.

Step 1: Preparation of the Reaction Mixture

1.1. Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.

1.2. In a suitable reaction vessel, add the following components in the order listed:

- Potassium phosphate buffer (100 mM, pH 7.5) to constitute 80% of the final reaction volume.

- Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

- Isopropylamine to a final concentration of 500 mM.

- Dimethyl sulfoxide (DMSO) to a final concentration of 10% (v/v).

- 2-Acetyl-5-methylthiophene to a final concentration of 50 mM.

1.3. Gently mix the solution until all components are fully dissolved.

Step 2: Biocatalytic Reaction

2.1. To the reaction mixture, add the (S)-selective ω-transaminase to a final concentration of 1-5 mg/mL (this may need to be optimized based on the specific activity of the enzyme preparation).

2.2. Seal the reaction vessel and place it in a shaker incubator set to 30-37 °C and 200-250 rpm. The optimal temperature should be determined based on the enzyme's specifications.

2.3. Allow the reaction to proceed for 24-48 hours. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion of the ketone and the formation of the amine product.

Step 3: Work-up and Product Isolation

3.1. Once the reaction has reached the desired conversion, terminate the reaction by adding an equal volume of 1 M NaOH to raise the pH to >12. This will also ensure the product is in its free base form.

3.2. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x reaction volume).

3.3. Combine the organic layers and dry over anhydrous sodium sulfate.

3.4. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

3.5. For purification, the crude amine can be dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether) and precipitated as its hydrochloride salt by the slow addition of a 1 M HCl solution in diethyl ether. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Characterization

The identity and purity of the final product, (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine, should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Chiral HPLC or GC: To determine the enantiomeric excess (e.e.) of the product.

Safety Precautions

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Handle all chemicals in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.[11][12][13][14]

-

Sodium borohydride, if used as an alternative reducing agent in a chemical reductive amination, reacts violently with water and should be handled with extreme care.[11][12][13][14]

-

Liquid ammonia, sometimes used as an amine source, is corrosive and toxic; handle with appropriate safety measures.

Troubleshooting and Key Considerations

-

Low Conversion:

-

Enzyme Inactivation: Ensure the reaction temperature and pH are within the optimal range for the selected enzyme.

-

Substrate/Product Inhibition: High concentrations of the ketone substrate or the amine product can inhibit the enzyme.[4] Consider a fed-batch approach for the substrate or in-situ product removal.

-

Cofactor Limitation: Ensure sufficient PLP is present in the reaction mixture.

-

-

Low Enantioselectivity:

-

Enzyme Choice: The primary determinant of enantioselectivity is the choice of the ω-transaminase. Screen a panel of enzymes to find one with high selectivity for the target substrate.

-

Reaction Conditions: Sub-optimal pH or temperature can sometimes affect the stereochemical outcome.

-

-

Substrate Solubility: 2-Acetyl-5-methylthiophene has limited aqueous solubility. The use of a co-solvent like DMSO is crucial for achieving a reasonable substrate concentration.[3]

Conclusion

This application note provides a robust and reliable protocol for the synthesis of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine using a biocatalytic approach. The use of an (S)-selective ω-transaminase offers a highly efficient and environmentally friendly alternative to traditional chemical methods, yielding the desired chiral amine with high enantiopurity. By understanding the key parameters and potential challenges outlined in this guide, researchers can successfully implement this methodology for the synthesis of this and other valuable chiral building blocks.

References

-

Savile, C. K., Jan, M., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]

-

Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

-

ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines. [Link]

-

Xie, J. H., & Zhou, Q. L. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(5), 1987-1990. [Link]

-

Mangas-Sanchez, J., & Grogan, G. (2024). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology, 697, 1-32. [Link]

-

University of California, Santa Barbara. (n.d.). Sodium Borohydride SOP. [Link]

-

PubChem. (n.d.). Sodium borohydride. [Link]

-

Turner, N. J., & Lloyd, R. C. (2020). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 1(1), 13-24. [Link]

-

Frontiers in Catalysis. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

ResearchGate. (n.d.). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by... [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

Chen, Y. H., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Molecules, 26(5), 1303. [Link]

-

Technical University of Denmark. (2022). Early-Stage Implementation of ω-Transaminase-Catalyzed Reactions. [Link]

-

Chen, Y., et al. (2021). Structure-based engineering of ω-transaminase for enhanced catalytic efficiency toward ( R )-(+)-1-(1-naphthyl)ethylamine. International Journal of Biological Macromolecules, 172, 33-41. [Link]

-

PubChem. (n.d.). 2-Acetyl-5-methylthiophene. [Link]

- Google Patents. (n.d.). WO2019128894A1 - Engineered transaminase polypeptides and uses thereof.

-

PubChem. (n.d.). 1-(5-Methylthiophen-2-yl)propan-2-amine. [Link]

-

PubChem. (n.d.). amine. [Link]

-

NIST. (n.d.). 2-Acetyl-5-methylthiophene. [Link]

-

Cheméo. (n.d.). 2-Acetyl-5-methylthiophene. [Link]

- Google Patents. (n.d.). CN103373982A - Synthetic method of 2-thiophene ethylamine.

-

MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. [Link]

-

Wiley Online Library. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

-

International Journal of Pharma and Bio Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

PubChem. (n.d.). 2-(5-Methyl-2-thienyl)ethanamine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine | MDPI [mdpi.com]

- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019128894A1 - Engineered transaminase polypeptides and uses thereof - Google Patents [patents.google.com]

- 7. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Acetyl-5-methylthiophene [webbook.nist.gov]

- 9. chemeo.com [chemeo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chemistry.osu.edu [chemistry.osu.edu]

- 12. merckmillipore.com [merckmillipore.com]

- 13. chemicalsafety.com [chemicalsafety.com]

- 14. carlroth.com:443 [carlroth.com:443]

Application Note: Downstream Synthetic Applications of (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Structural Causality

In the landscape of asymmetric synthesis and drug discovery, enantiopure 1-heteroarylethylamines are highly privileged building blocks. (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine (CAS: 2482544-39-6) stands out as a specialized chiral synthon.

While (S)-1-phenylethylamine is ubiquitous, the strategic replacement of the phenyl ring with a 5-methylthiophene moiety provides profound advantages in downstream applications:

-

Bioisosterism & Target Affinity: The thiophene ring acts as a bioisostere for benzene. Its altered dipole moment and smaller aromatic surface area can unlock unique

-stacking interactions within protein binding pockets (e.g., kinase hinge regions). -

Metabolic Stability: Unsubstituted thiophenes are notorious for cytochrome P450-mediated oxidation at the highly reactive C5 position. The explicit inclusion of the C5-methyl group in this building block effectively blocks this metabolic liability, significantly improving the pharmacokinetic (PK) half-life of downstream Active Pharmaceutical Ingredients (APIs).

-

Crystallization Thermodynamics: The polarizability of the sulfur atom alters the crystal lattice energy when forming salts, making this amine an exceptional chiral resolving agent for racemic acids that fail to resolve with standard phenyl-based amines.

Application 1: Pharmacophore Integration in API Synthesis

(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine is frequently utilized as a nucleophile in amidation and reductive amination workflows to synthesize targeted therapeutics, particularly CNS agents and kinase inhibitors.

Mechanistic Insight

The primary amine is highly nucleophilic. Because the chiral center is adjacent to the amine, standard coupling conditions must be carefully controlled to prevent epimerization of the coupling partner (if the electrophile is a chiral acid). We utilize HATU as the coupling reagent; its rapid reaction kinetics trap the active ester before oxazolone-mediated racemization can occur.

Self-Validating Protocol: Standard Amidation Workflow

-

Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 25°C for 15 minutes.

-

Coupling: Add (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine hydrochloride (1.1 eq). Causality Note: The hydrochloride salt is highly stable and prevents atmospheric CO2 degradation (carbamate formation). The excess DIPEA is required to liberate the free base in situ.

-

Reaction: Stir at 25°C for 2–4 hours. Monitor completion via LC-MS (ESI+).

-

Workup: Quench with deionized water and extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine), saturated NaHCO

(removes acidic byproducts), and brine. -

Validation: Dry over Na

SO

Workflow for integrating the chiral amine into a targeted API via amidation.

Application 2: Enantiomeric Resolution of Racemic Acids

When asymmetric synthesis of a carboxylic acid is unfeasible, classical resolution via diastereomeric salt formation remains an industrial standard.

Mechanistic Insight

Mixing a racemic acid (50% R, 50% S) with the enantiopure (S)-amine generates two diastereomeric salts: (S)-Amine·(R)-Acid and (S)-Amine·(S)-Acid. The thiophene sulfur participates in non-covalent chalcogen bonding, which often creates a wider solubility gap between the two diastereomers compared to standard resolving agents.

Self-Validating Protocol: Fractional Crystallization

-

Salt Formation: Suspend the racemic carboxylic acid (1.0 eq) in a 9:1 mixture of Ethanol/Water. Causality Note: The 10% water content increases the absolute solubility of the more soluble diastereomer, preventing co-precipitation and artificially boosting the enantiomeric excess (ee%) of the first crop.

-

Amine Addition: Heat the suspension to 75°C. Slowly dropwise add (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine (0.5 eq). Using 0.5 equivalents (the "Pope-Peachey" method) forces the amine to selectively pair with the most thermodynamically stable enantiomer.

-

Crystallization: Allow the solution to cool ambiently to 20°C over 12 hours. Do not crash-cool, as rapid nucleation traps impurities in the crystal lattice.

-

Isolation & Liberation: Filter the precipitated salt. Suspend the solid in a biphasic mixture of EtOAc and 1M HCl. The amine partitions into the aqueous layer as the HCl salt (recoverable), while the resolved enantiopure acid partitions into the organic layer.

-

Validation: Determine the ee% of the organic layer via chiral GC or HPLC.

Pathway of classical chiral resolution via diastereomeric salt crystallization.

Application 3: Precursor for Chiral Ligands in Catalysis

The amine is an excellent precursor for synthesizing chiral Schiff base ligands (e.g., Salen-type or half-Salen ligands) used in transition metal-catalyzed asymmetric transformations.

Mechanistic Insight

Condensation of the amine with a salicylaldehyde derivative yields an imine. When complexed with metals (Cu, V, Ti), the steric bulk of the 5-methylthiophene ring projects into the catalytic pocket, dictating the facial selectivity of incoming substrates during reactions like asymmetric cyclopropanation or epoxidation.

Self-Validating Protocol: Schiff Base Condensation

-

Condensation: Combine the amine (1.0 eq) and 3,5-di-tert-butylsalicylaldehyde (1.0 eq) in anhydrous ethanol (0.2 M).

-

Catalysis: Add glacial acetic acid (0.1 eq). Causality Note: Acetic acid protonates the aldehyde carbonyl, increasing its electrophilicity and accelerating the rate-determining nucleophilic attack by the amine.

-